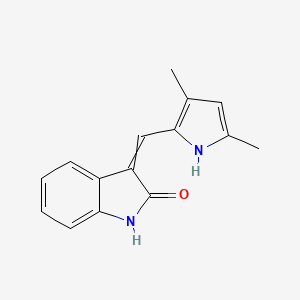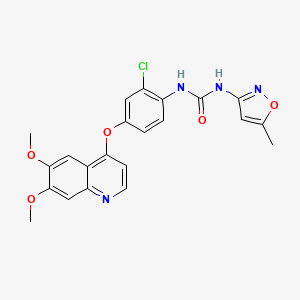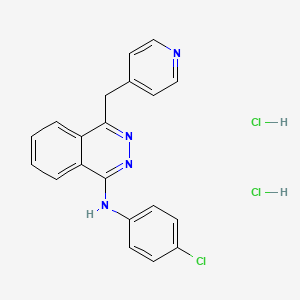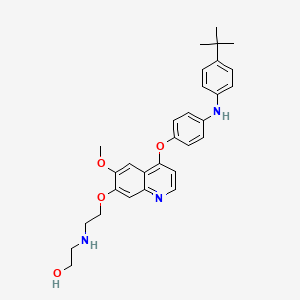
KI23057
Overview
Description
Ki23057 is a novel molecular targeting compound known for its role as a tyrosine kinase inhibitor. It specifically inhibits the phosphorylation of fibroblast growth factor receptor type 2 (FGF-R2) and vascular endothelial growth factor receptor type 2 (VEGFR-2). This compound has shown promising therapeutic potential, particularly in the treatment of scirrhous gastric cancer and other types of cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ki23057 is synthesized through a key one-pot method. The synthetic route involves the formation of a quinoline moiety skeleton, which is a crucial structural component of the compound. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This process requires optimization of reaction conditions to ensure high yield and purity of the final product. The production methods also involve stringent quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Ki23057 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include modified derivatives of this compound, which may exhibit different biological activities and properties .
Scientific Research Applications
Ki23057 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases and related signaling pathways.
Biology: Investigated for its effects on cell proliferation, apoptosis, and signal transduction in various cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly scirrhous gastric cancer and biliary tract cancer.
Industry: Utilized in the development of targeted cancer therapies and as a reference compound in pharmaceutical research
Mechanism of Action
Ki23057 exerts its effects by competitively inhibiting the phosphorylation of tyrosine kinases, including fibroblast growth factor receptor type 2, vascular endothelial growth factor receptor type 1, vascular endothelial growth factor receptor type 2, platelet-derived growth factor receptor beta, and c-Kit. This inhibition disrupts the signaling pathways involved in cell proliferation, differentiation, and survival, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ki23057 is compared with other tyrosine kinase inhibitors such as:
Tivozanib: Similar in its inhibition of vascular endothelial growth factor receptor type 2 but differs in its chemical structure.
Vandetanib: Shares inhibitory activity against vascular endothelial growth factor receptor type 2 but has different functional groups.
Cabozantinib: Contains a quinoline moiety similar to this compound but targets additional kinases.
These comparisons highlight the uniqueness of this compound in terms of its specific inhibitory activity and structural components.
Properties
CAS No. |
516523-31-2 |
|---|---|
Molecular Formula |
C30H35N3O4 |
Molecular Weight |
501.6 g/mol |
IUPAC Name |
2-[2-[4-[4-(4-tert-butylanilino)phenoxy]-6-methoxyquinolin-7-yl]oxyethylamino]ethanol |
InChI |
InChI=1S/C30H35N3O4/c1-30(2,3)21-5-7-22(8-6-21)33-23-9-11-24(12-10-23)37-27-13-14-32-26-20-29(28(35-4)19-25(26)27)36-18-16-31-15-17-34/h5-14,19-20,31,33-34H,15-18H2,1-4H3 |
InChI Key |
VQCDZFWRGXFUMS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCNCCO)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCNCCO)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ki23057; Ki-23057; Ki 23057. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


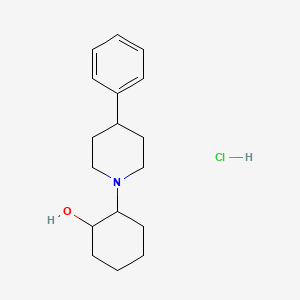
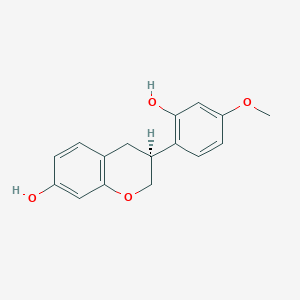
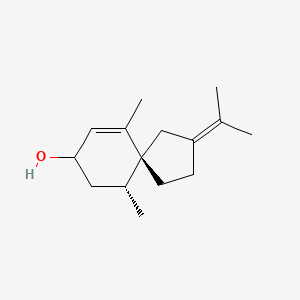
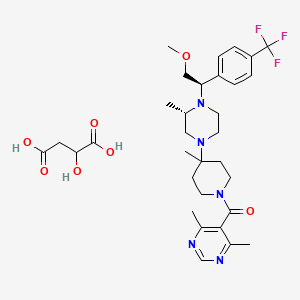
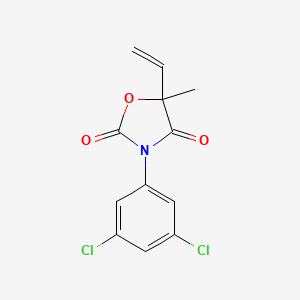

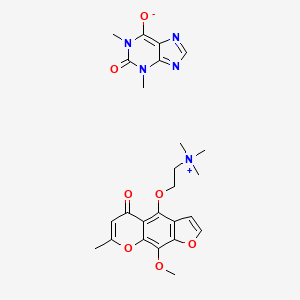
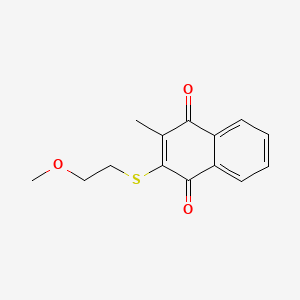
![6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1683838.png)
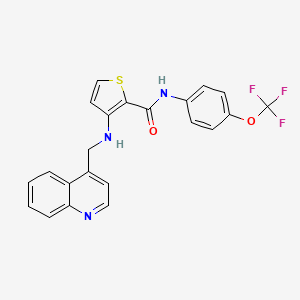
![N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide](/img/structure/B1683840.png)
